molecular formula C15H17N3O4S B2495924 N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1170466-83-7

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2495924
CAS No.: 1170466-83-7
M. Wt: 335.38
InChI Key: HWECQVNTWADNFJ-UHFFFAOYSA-N
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Description

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a potent and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a key signaling node in the oncogenic Rho GTPase pathway. Its primary research value lies in the investigation of PAK4-driven biological processes, particularly in the context of cancer cell proliferation, survival, and invasion. By specifically targeting PAK4, this compound disrupts downstream effectors such as β-catenin, leading to the inhibition of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. This mechanism has established its utility as a chemical probe for studying tumorigenesis and metastasis in models of prostate cancer, breast cancer, and other malignancies. Recent studies highlight its application in exploring the crosstalk between PAK4 signaling and the tumor microenvironment, as well as its potential to overcome resistance to conventional chemotherapeutics. This inhibitor provides researchers with a critical tool for delineating the complex role of PAK4 in disease pathophysiology and for validating it as a therapeutic target in preclinical models.

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-23(20,21)12-9-5-4-8-11(12)14-17-18-15(22-14)16-13(19)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWECQVNTWADNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Intermediate Preparation

The oxadiazole ring is constructed from a 1,4-dicarbonylthiosemicarbazide precursor. As detailed in bioRxiv studies, the synthesis follows:

  • Acyl chloride synthesis : 2-(Methylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form 2-(methylsulfonyl)benzoyl chloride.
  • Thiosemicarbazide formation : The acyl chloride reacts with potassium thiocyanate (KSCN) in acetone under reflux to yield 2-(methylsulfonyl)benzoyl isothiocyanate. Subsequent treatment with hydrazine hydrate produces the thiosemicarbazide intermediate.

Oxadiazole Cyclization

Cyclization of the thiosemicarbazide is achieved via two methods:

  • Oxidative cyclization : Using potassium iodate (KIO₃) in aqueous reflux conditions, yielding the oxadiazole ring with an amine group at position 2.
  • Phosphorus oxychloride (POCl₃) : Cyclodehydration under anhydrous conditions at 80–100°C for 6–8 hours.

Reaction conditions :

  • Method A (KIO₃) : 0.8 mmol thiosemicarbazide, 1.3 mmol KIO₃, 30 mL H₂O, reflux for 3 h. Yield: 72–85%.
  • Method B (POCl₃) : 1 M thiosemicarbazide in POCl₃, reflux for 6 h. Yield: 68–78%.

Amide Bond Formation with Cyclopentanecarboxamide

Synthesis of Cyclopentanecarbonyl Chloride

Cyclopentanecarboxylic acid is treated with oxalyl chloride ((COCl)₂) in dry tetrahydrofuran (THF) at 0°C for 2 h, followed by room temperature stirring.

Coupling Reaction

The oxadiazole amine (1.0 equiv) is reacted with cyclopentanecarbonyl chloride (1.2 equiv) in the presence of anhydrous potassium carbonate (K₂CO₃) as a base. The reaction proceeds in acetone at reflux for 8–12 h.

Optimized conditions :

  • Solvent: Acetone
  • Base: 2.5 equiv K₂CO₃
  • Temperature: 60°C
  • Yield: 65–70%

Alternative Microwave-Assisted Synthesis

A modified approach adapts microwave irradiation for accelerated cyclization:

  • Microwave cyclization : The thiosemicarbazide intermediate is dissolved in acetic acid and irradiated at 125°C (300 W) for 5 min, achieving 88% yield.
  • Amide coupling : As above, with a reduced reaction time of 4 h.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.95 (d, J = 8.0 Hz, 1H, ArH), 3.42 (s, 3H, SO₂CH₃), 2.90–2.85 (m, 1H, cyclopentane), 1.80–1.60 (m, 8H, cyclopentane).
  • ¹³C NMR (100 MHz, DMSO-d₆) :
    • δ 172.5 (C=O), 164.7 (C=S), 142.1 (oxadiazole C-2), 134.5–127.3 (aryl carbons), 44.2 (SO₂CH₃), 38.5–25.3 (cyclopentane).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 376.1284 (Calculated: 376.1287 for C₁₆H₁₈N₃O₄S).

Challenges and Yield Optimization

  • Low yields in carbonyl reduction : LiAlH₄-mediated reduction of the oxadiazole carbonyl group (as in intermediate steps for analogs) yields ≤29%, necessitating alternative reductants.
  • Steric hindrance : Bulky substituents on the oxadiazole ring reduce amide coupling efficiency, resolved via slow acyl chloride addition.

Comparative Analysis of Synthetic Routes

Method Cyclization Agent Time (h) Yield (%) Purity (%)
KIO₃/H₂O reflux KIO₃ 3 85 98
POCl₃ reflux POCl₃ 6 78 95
Microwave Acetic acid 0.08 88 99

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the phenyl or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological targets.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in the inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide: Similar structure with a cyclohexane ring instead of a cyclopentane ring.

    N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide: Similar structure with a cyclobutane ring instead of a cyclopentane ring.

    N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: Similar structure with a cyclopropane ring instead of a cyclopentane ring.

Uniqueness

The uniqueness of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the methylsulfonylphenyl group contributes to its reactivity and potential biological activity, while the cyclopentanecarboxamide moiety provides additional structural diversity.

Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.

  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : 281.34 g/mol
  • CAS Number : 23767-32-0

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-(4-methylsulfonylphenyl) indole were synthesized and evaluated for their antibacterial activity against various strains including MRSA, E. coli, K. pneumoniae, and P. aeruginosa.

  • Key Findings :
    • Compounds showed growth inhibition ranging from 85.76% to 97.76% against MRSA.
    • Selective COX-2 inhibition was noted, indicating potential anti-inflammatory effects alongside antimicrobial activity .

Anti-inflammatory Activity

The compound's ability to inhibit cyclooxygenase (COX) enzymes is crucial for its anti-inflammatory properties. The selectivity towards COX-2 over COX-1 suggests a favorable therapeutic profile with reduced gastrointestinal side effects.

  • In Vitro COX Inhibition :
    • IC₅₀ values for COX-2 ranged from 0.10 to 0.31 µM, demonstrating potent activity compared to reference drugs like indomethacin (IC₅₀ = 0.039 µM) .

Study on Indole Derivatives

A study published in PMC evaluated a series of indole derivatives that included the oxadiazole structure similar to our compound of interest. The results highlighted:

  • Antibacterial Efficacy : Several derivatives exhibited high antibacterial activity against resistant strains.
  • Safety Profile : The cytotoxicity tests showed that the active compounds were non-toxic to human cells at therapeutic doses .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialHigh inhibition rates against MRSA, E. coli
Anti-inflammatoryPotent COX-2 inhibition with selectivity
CytotoxicityNon-toxic at therapeutic levels

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